molecular formula C22H26Cl3N4OZn- B15182564 2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate CAS No. 27778-30-9

2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate

Cat. No.: B15182564
CAS No.: 27778-30-9
M. Wt: 534.2 g/mol
InChI Key: NRUOVXGSRRDJLV-UHFFFAOYSA-K
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Description

2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate is a complex organic compound with a molecular formula of C22H26Cl3N4OZn. This compound is known for its unique structural features, which include a combination of benzimidazole and benzopyran moieties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde . This intermediate is then reacted with 1,3-dimethyl-2-aminobenzimidazole under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of green solvents and environmentally friendly catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate stands out due to its combination of benzimidazole and benzopyran moieties, which confer unique optical and chemical properties.

Properties

CAS No.

27778-30-9

Molecular Formula

C22H26Cl3N4OZn-

Molecular Weight

534.2 g/mol

IUPAC Name

3-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-diethyl-2-iminochromen-7-amine;trichlorozinc(1-)

InChI

InChI=1S/C22H26N4O.3ClH.Zn/c1-5-26(6-2)16-12-11-15-13-17(21(23)27-20(15)14-16)22-24(3)18-9-7-8-10-19(18)25(22)4;;;;/h7-14,22-23H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-3

InChI Key

NRUOVXGSRRDJLV-UHFFFAOYSA-K

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3N(C4=CC=CC=C4N3C)C.Cl[Zn-](Cl)Cl

Origin of Product

United States

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